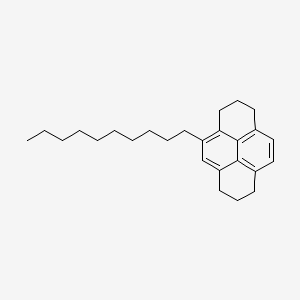
N,N'-Bis-(methoxymethyl)diaza-18-crown-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(methoxymethyl)diaza-18-crown-6 is an organic compound with the molecular formula C16H34N2O6. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 can be synthesized through a modified Williamson ether synthesis. This involves the reaction of 1,2-bis(2-iodoethoxy)ethane with 1,2-bis(2-aminoethoxy)ethane in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 undergoes various chemical reactions, including substitution and complexation reactions. It can react with trimethylsilyl azide to form 1,10-bis(azidomethyl)-1,10-diaza-18-crown-6, which can further react with dimethyl acetylenedicarboxylate to yield 1,10-bis(4,5-dimethoxycarbonyltriazolomethyl)-1,10-diaza-18-crown-6 .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include trimethylsilyl azide, dimethyl acetylenedicarboxylate, and various amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include azidomethyl and triazolomethyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N,N’-Bis-(methoxymethyl)diaza-18-crown-6 has a wide range of applications in scientific research. In chemistry, it is used as a ligand to form stable complexes with metal cations, which can be useful in catalysis and separation processes . In biology and medicine, it is used in the study of ion transport and membrane permeability due to its ability to complex with various ions . In industry, it is used as a phase transfer catalyst to facilitate reactions between compounds in different phases .
Mechanism of Action
The mechanism of action of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 involves the formation of stable complexes with metal cations. The crown ether ring provides a cavity that can accommodate the cation, stabilizing it through electrostatic interactions and coordination bonds. This complexation can alter the reactivity and solubility of the cation, making it useful in various chemical processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include other crown ethers such as 18-crown-6, dibenzo-18-crown-6, and hexaaza-18-crown-6 . These compounds also form stable complexes with metal cations but differ in their ring size, substituents, and complexation properties.
Uniqueness: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 is unique due to the presence of methoxymethyl groups, which enhance its solubility and complexation ability. This makes it particularly useful in applications where high solubility and strong complexation are required .
Properties
Molecular Formula |
C16H34N2O6 |
|---|---|
Molecular Weight |
350.45 g/mol |
IUPAC Name |
7,16-bis(methoxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C16H34N2O6/c1-19-15-17-3-7-21-11-13-23-9-5-18(16-20-2)6-10-24-14-12-22-8-4-17/h3-16H2,1-2H3 |
InChI Key |
DODKXRDYCHBMCR-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCOCCOCCN(CCOCCOCC1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


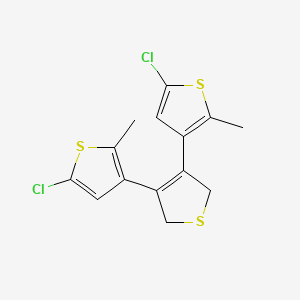
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
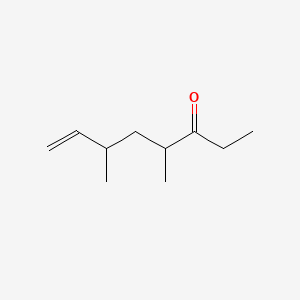
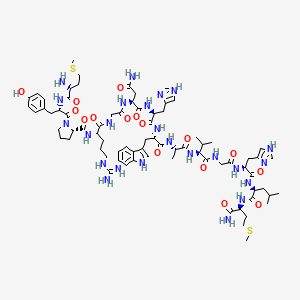
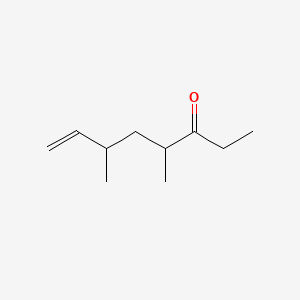
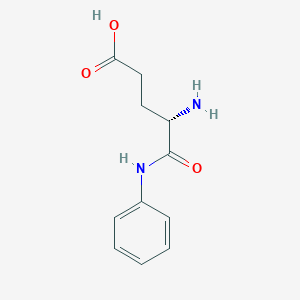
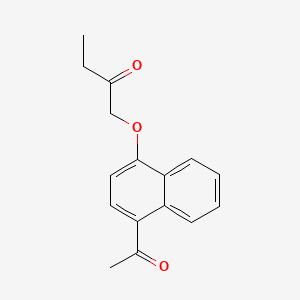
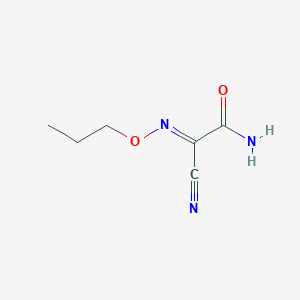
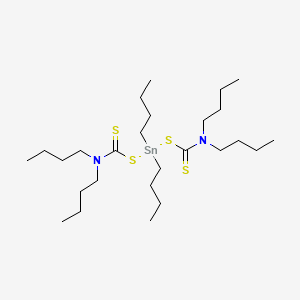
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
